Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester
Description
Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester (hereafter referred to as the target compound) is a carbamate derivative characterized by a substituted carbanilic acid core. Its structure features:
- 2-Methyl and 4-propoxy substituents on the aromatic ring.
- A 2-morpholinoethyl ester group, which introduces a tertiary amine moiety.
Properties
CAS No. |
63986-51-6 |
|---|---|
Molecular Formula |
C17H26N2O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-methyl-4-propoxyphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O4/c1-3-9-22-15-4-5-16(14(2)13-15)18-17(20)23-12-8-19-6-10-21-11-7-19/h4-5,13H,3,6-12H2,1-2H3,(H,18,20) |
InChI Key |
DQNDDDBRAOOTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester typically involves the esterification of carbanilic acid derivatives with morpholinoethyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of carbanilic acid esters. Key analogs include:
Key Observations :
- Alkoxy Chain Length: The 4-propoxy group in the target compound contrasts with the 4-butoxy group in ’s analog.
- Ester Group Complexity: The 2-morpholinoethyl ester provides a polar tertiary amine, improving solubility compared to simple alkyl esters (e.g., propyl or isopropyl) . This group is also present in cyclohexyl/morpholinoethoxy analogs from , which are formulated as hydrochlorides for enhanced stability .
Physicochemical Properties
- The 4-propoxy group balances lipophilicity, intermediate between shorter (ethoxy) and longer (butoxy) chains.
- Solubility: Morpholino-containing esters (e.g., target compound and analogs) exhibit higher solubility in polar solvents than unsubstituted carbamates (e.g., propyl ester carbanilic acid) due to the amine moiety .
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